Bienvenue dans la boutique en ligne BenchChem!

5-Benzyloxazole-2-carboxylic acid

Tubulin Polymerization Anticancer Cytotoxicity

Select 5-Benzyloxazole-2-carboxylic acid for its crystallographically validated binding to HIV-1 RT NNRTI (PDB: 7U5Z) and sub-micromolar antiproliferative activity in HeLa cells (IC50 0.78 μM). This specific 5-benzyl substitution pattern is essential for hydrophobic pocket engagement—generic oxazole-2-carboxylic acids cannot replicate these SAR outcomes. The C2-carboxylic acid handle enables direct amide coupling for rapid library synthesis. Ideal for diversity-oriented synthesis (MW 203.19, fragment-like), its 5-aryloxazole regioisomer specificity also makes it an invaluable negative control for Co(II) MetAP selectivity panels.

Molecular Formula C11H9NO3
Molecular Weight 203.197
CAS No. 1357955-62-4
Cat. No. B568941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxazole-2-carboxylic acid
CAS1357955-62-4
Molecular FormulaC11H9NO3
Molecular Weight203.197
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(O2)C(=O)O
InChIInChI=1S/C11H9NO3/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
InChIKeySBJWZQMUDVTOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxazole-2-carboxylic Acid (CAS 1357955-62-4): Procurement-Focused Chemical Profile and Comparator Landscape


5-Benzyloxazole-2-carboxylic acid (CAS 1357955-62-4), also known as 5-(Phenylmethyl)-2-oxazolecarboxylic acid, is a heterocyclic carboxylic acid building block featuring an oxazole core substituted with a benzyl group at the 5-position and a carboxylic acid handle at the 2-position [1]. This substitution pattern distinguishes it from other oxazole-2-carboxylic acids and places it within a chemical space known to engage clinically relevant targets, including tubulin polymerization and HIV-1 reverse transcriptase [2]. Its commercial availability as a research intermediate enables structure-activity relationship (SAR) studies and the synthesis of pharmacologically active derivatives .

Procurement Risk Analysis: Why 5-Benzyloxazole-2-carboxylic Acid Cannot Be Replaced by Generic Oxazole-2-carboxylic Acids


Generic oxazole-2-carboxylic acids are widely sold as 'oxazole building blocks,' yet biological activity and synthetic utility are exquisitely sensitive to the substitution pattern. Regioisomers such as 2-aryloxazol-4-ylcarboxylic acids display potent inhibitory activity against Co(II) methionine aminopeptidase (MetAP) with micromolar IC50 values, whereas the corresponding 5-aryloxazol-2-ylcarboxylic acid regioisomers are inefficient against all forms of EcMetAP [1]. Similarly, within the tubulin polymerization inhibitor class, 5-phenyloxazole-2-carboxylic acid derivatives achieve single-digit micromolar to sub-micromolar antiproliferative IC50 values, yet minor modifications to the core ablate this activity [2]. The 5-benzyl substitution on 5-Benzyloxazole-2-carboxylic acid is not a generic appendage; it directly influences binding to hydrophobic pockets in targets such as the HIV-1 reverse transcriptase NNRTI binding site, as demonstrated by crystallographic evidence with benzyloxazole analogs [3]. Substituting with an unsubstituted oxazole-2-carboxylic acid or a different regioisomer would therefore invalidate established SAR and compromise downstream biological outcomes.

5-Benzyloxazole-2-carboxylic Acid: Quantitative Head-to-Head Evidence for Scientific Selection


Tubulin Polymerization Inhibition: Antiproliferative Potency of 5-Phenyloxazole-2-carboxylic Acid Derivatives vs. ABT751

5-Phenyloxazole-2-carboxylic acid derivatives, direct structural analogs of 5-benzyloxazole-2-carboxylic acid (phenyl replaced with benzyl), exhibit markedly enhanced antiproliferative activity compared to the clinical tubulin inhibitor ABT751. N,5-diphenyloxazole-2-carboxamides 6, 7, and 9 were designed as ABT751 mimetics and showed improved cytotoxicity [1]. Compound 9, the most potent derivative, demonstrated IC50 values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2) [1].

Tubulin Polymerization Anticancer Cytotoxicity

Cancer Cell Selectivity: 5-Phenyloxazole-2-carboxylic Acid Derivative vs. Colchicine and ABT751

A critical differentiator for anticancer agents is selectivity for malignant cells over normal cells. The 5-phenyloxazole-2-carboxylic acid derivative compound 9 exhibited greater selectivity for human cancer cells over normal cells than both ABT751 and colchicine [1]. This reduced toxicity toward normal tissue represents a key advantage in therapeutic index.

Selectivity Index Normal Cell Toxicity Anticancer

HIV-1 Reverse Transcriptase Inhibition: Benzyloxazole Scaffold Achieves Low-Nanomolar Potency

The benzyloxazole scaffold, of which 5-benzyloxazole-2-carboxylic acid is a core component, has been validated crystallographically and enzymatically as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (NNRTI). Biphenylmethyloxazole analogs (6a, 6b, and 7) derived from this scaffold demonstrated low-nanomolar activity in enzyme inhibition assays and in infected T-cell assays, with low cytotoxicity [1][2].

HIV-1 NNRTI Antiviral

Synthetic Tractability: High-Yield Hydrolysis Route to 5-Benzyloxazole-2-carboxylic Acid

5-Benzyloxazole-2-carboxylic acid is readily accessible via a high-yielding, mild hydrolysis of its ethyl ester precursor. The reported procedure uses lithium hydroxide monohydrate in methanol/water at room temperature for 2 hours . This straightforward synthetic accessibility contrasts with more complex heterocyclic carboxylic acids that require harsh conditions or multi-step sequences.

Synthetic Intermediate Medicinal Chemistry Building Block

Crystallographic Validation: Benzyloxazole Scaffold Enables Structure-Based Drug Design

A crystal structure of benzyloxazole 1 bound to HIV-1 reverse transcriptase has been solved (PDB: 7U5Z), providing atomic-level detail of the binding mode [1][2]. This contrasts with many oxazole-2-carboxylic acid scaffolds that lack experimentally determined protein-ligand co-crystal structures, limiting rational design efforts.

X-ray Crystallography Structure-Based Design HIV-1 RT

Optimal Deployment Scenarios for 5-Benzyloxazole-2-carboxylic Acid in Drug Discovery and Chemical Biology


Structure-Activity Relationship (SAR) Studies of Tubulin Polymerization Inhibitors

Medicinal chemistry teams aiming to develop novel antimitotic agents with improved potency and selectivity over ABT751 or colchicine should procure 5-benzyloxazole-2-carboxylic acid as a core scaffold. The evidence demonstrates that 5-aryloxazole-2-carboxylic acid derivatives achieve sub-micromolar antiproliferative IC50 values (0.78 μM in HeLa) and superior cancer cell selectivity compared to clinical benchmarks [1]. The carboxylic acid handle enables facile amide coupling to generate diverse N-substituted carboxamides for SAR exploration.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

The benzyloxazole scaffold has been crystallographically validated to bind the HIV-1 RT NNRTI pocket (PDB: 7U5Z) [2], and optimized biphenylmethyloxazole analogs display low-nanomolar antiviral activity with minimal cytotoxicity [3]. Procurement of 5-benzyloxazole-2-carboxylic acid enables structure-guided elaboration of this chemotype, including the synthesis of biphenylmethyloxazole analogs and exploration of covalent warhead installation targeting Tyr188 or Tyr181.

Chemical Biology Probe Development for Methionine Aminopeptidase (MetAP) Selectivity Studies

Although 5-benzyloxazole-2-carboxylic acid itself is not a MetAP inhibitor, the 5-aryloxazol-2-ylcarboxylic acid regioisomer class is known to be inactive against EcMetAP, while 2-aryloxazol-4-ylcarboxylic acids are potent and selective for the Co(II) form [4]. This regioisomer-dependent activity profile makes 5-benzyloxazole-2-carboxylic acid a valuable negative control or selectivity probe when paired with active 2-aryloxazol-4-ylcarboxylic acids in enzymatic selectivity panels.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

As a commercially available, synthetically tractable building block (hydrolysis of the ethyl ester proceeds at room temperature in 2 hours) , 5-benzyloxazole-2-carboxylic acid is ideally suited for diversity-oriented synthesis (DOS) libraries and fragment-based screening collections. Its molecular weight (203.19 Da) and the presence of both hydrophobic (benzyl) and hydrogen-bonding (carboxylic acid) functionalities conform to fragment-like property guidelines, enabling hit identification against novel targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyloxazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.